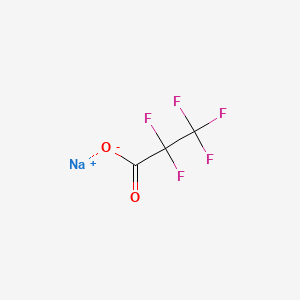
(R)-(-)-Éther méthylique du glycidyle
Vue d'ensemble
Description
®-(-)-Methyl glycidyl ether is a chiral epoxide compound with the molecular formula C4H8O2. It is characterized by the presence of an epoxide ring and a methoxy group, making it a versatile intermediate in organic synthesis. The compound is often used in the production of pharmaceuticals, agrochemicals, and polymers due to its reactivity and ability to introduce chirality into molecules.
Applications De Recherche Scientifique
®-(-)-Methyl glycidyl ether has a wide range of applications in scientific research, including:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
®-(-)-Methyl glycidyl ether can be synthesized through several methods, including:
Epoxidation of Allyl Alcohols: One common method involves the epoxidation of allyl alcohols using peracids such as meta-chloroperoxybenzoic acid (m-CPBA) under mild conditions.
Phase Transfer Catalysis: Another method involves the use of phase transfer catalysts to facilitate the reaction between epichlorohydrin and methanol in the presence of a base.
Industrial Production Methods
Industrial production of ®-(-)-Methyl glycidyl ether typically involves the use of continuous flow reactors to ensure consistent product quality and yield. The process often employs catalysts and optimized reaction conditions to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
®-(-)-Methyl glycidyl ether undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted alcohols.
Oxidation: The compound can be oxidized to form corresponding diols or carboxylic acids under specific conditions.
Polymerization: It can undergo polymerization reactions to form polyethers, which are useful in the production of resins and coatings.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, peracids
Catalysts: Lewis acids, phase transfer catalysts
Major Products Formed
β-Substituted Alcohols: Formed through nucleophilic ring-opening reactions
Diols and Carboxylic Acids: Formed through oxidation reactions
Polyethers: Formed through polymerization reactions
Mécanisme D'action
The mechanism of action of ®-(-)-Methyl glycidyl ether involves the reactivity of its epoxide ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity allows the compound to act as an intermediate in various chemical transformations, facilitating the formation of new bonds and functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Allyl Glycidyl Ether: Similar in structure but contains an allyl group instead of a methoxy group.
Epichlorohydrin: Contains a chlorine atom instead of a methoxy group, making it more reactive towards nucleophiles.
Glycidyl Methacrylate: Contains a methacrylate group, making it useful in polymerization reactions.
Uniqueness
®-(-)-Methyl glycidyl ether is unique due to its chiral nature and the presence of a methoxy group, which provides distinct reactivity and selectivity in chemical reactions. Its ability to introduce chirality into molecules makes it valuable in asymmetric synthesis and the production of enantiomerically pure compounds .
Propriétés
IUPAC Name |
(2R)-2-(methoxymethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-5-2-4-3-6-4/h4H,2-3H2,1H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMJVFRMDSNFRT-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64491-70-9 | |
| Record name | (2R)-2-(Methoxymethyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[[4-(Trifluoromethyl)phenyl]methylidene]chromen-4-one](/img/structure/B1301903.png)






